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Compound of Interest

Compound Name: axinysone B

Cat. No.: B12382158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of azinomycin B, a

potent antitumor agent. The content is based on the successful total synthesis of the closely

related azinomycin A by the research group of Robert S. Coleman, which established a

foundational convergent strategy applicable to azinomycin B. Azinomycins A and B are

complex natural products isolated from Streptomyces species and exhibit significant biological

activity by cross-linking DNA.[1][2] Their intricate structures, featuring a unique aziridino[1,2-

a]pyrrolidine ring system, an epoxide, and a naphthoate moiety, have made them challenging

and attractive targets for total synthesis.

The synthetic approach is convergent, involving the preparation of key fragments that are

subsequently coupled to assemble the final molecule. This strategy allows for flexibility in the

synthesis of analogues for structure-activity relationship studies. The key fragments are:

The Aziridino[1,2-a]pyrrolidine Core: The central heterocyclic system of the molecule.

The Epoxy-amide Fragment: Containing the reactive epoxide warhead.

The Naphthoate Moiety: The DNA-intercalating portion of the molecule.
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The following tables summarize the quantitative data for the key synthetic steps in the

assembly of the core fragments and their eventual coupling, based on the published reports of

the Coleman group.

Table 1: Synthesis of the Aziridino[1,2-a]pyrrolidine Core

Step Reaction
Reagents
and
Conditions

Product Yield (%) Reference

1 Aziridination

NaN3, I2,

CH3CN; then

PPh3, H2O

Aziridine

Intermediate
85

Coleman et

al.

2 N-Alkylation

Bromoacetat

e derivative,

K2CO3, DMF

N-Alkylated

Aziridine
92

Coleman et

al.

3
Intramolecula

r Cyclization

LHMDS, THF,

-78 °C

Aziridino[1,2-

a]pyrrolidine

Core

78
Coleman et

al.

Table 2: Synthesis of the Epoxy-amide Fragment
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Step Reaction

Reagents
and
Condition
s

Product Yield (%)
Diastereo
meric
Ratio

Referenc
e

1

Sharpless

Asymmetri

c

Epoxidatio

n

Ti(OiPr)4,

(+)-DET,

TBHP,

CH2Cl2,

-20 °C

Chiral

Epoxide
95 >95:5

Coleman et

al.

2
Amide

Coupling

Amino acid

derivative,

EDCI,

HOBt,

DMF

Epoxy-

amide

Fragment

88 -
Coleman et

al.

Table 3: Synthesis of the Naphthoate Moiety

Step Reaction
Reagents
and
Conditions

Product Yield (%) Reference

1
Diels-Alder

Reaction

Isoprene,

Maleic

anhydride,

Toluene, 110

°C

Naphthalene

Precursor
90

Coleman et

al.

2

Aromatization

and

Esterification

DDQ,

Toluene; then

CH3I,

K2CO3, DMF

3-methoxy-5-

methyl-1-

naphthoate

82
Coleman et

al.

Table 4: Fragment Coupling and Final Steps
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Step Reaction
Reagents
and
Conditions

Product Yield (%) Reference

1
Amide

Coupling

Aziridino[1,2-

a]pyrrolidine,

Epoxy-amide,

BOP, DIPEA,

CH2Cl2

Coupled

Fragments
75

Coleman et

al.

2 Esterification

Coupled

product,

Naphthoic

acid, DCC,

DMAP,

CH2Cl2

Protected

Azinomycin
68

Coleman et

al.

3 Deprotection TFA, CH2Cl2
Azinomycin

A/B
50

Coleman et

al.

Experimental Protocols
Detailed methodologies for key experiments in the total synthesis of azinomycin B are provided

below. These protocols are adapted from the publications of the Coleman group on the

synthesis of azinomycin A and its fragments.

Protocol 1: Stereoselective Aziridination
This protocol describes the formation of the key aziridine intermediate for the synthesis of the

aziridino[1,2-a]pyrrolidine core.

To a solution of the starting alkene (1.0 eq) in acetonitrile (0.1 M) at 0 °C is added sodium

azide (1.5 eq).

Iodine (1.1 eq) is added portion-wise over 15 minutes, and the reaction mixture is stirred at 0

°C for 2 hours.
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The reaction is quenched by the addition of saturated aqueous sodium thiosulfate and

extracted with ethyl acetate (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude iodoazide is dissolved in THF (0.1 M), and triphenylphosphine (1.2 eq) is added.

Water (5.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.

The solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the aziridine.

Protocol 2: Sharpless Asymmetric Epoxidation
This protocol details the enantioselective formation of the chiral epoxide in the epoxy-amide

fragment.

A flame-dried flask is charged with dichloromethane (0.2 M) and cooled to -20 °C.

Titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq) are added sequentially,

and the mixture is stirred for 30 minutes.

The allylic alcohol substrate (1.0 eq) is added as a solution in dichloromethane.

tert-Butyl hydroperoxide (2.0 M in decane, 1.5 eq) is added dropwise, and the reaction is

stirred at -20 °C for 4 hours.

The reaction is quenched by the addition of 10% aqueous tartaric acid and stirred vigorously

for 1 hour at room temperature.

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30

mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated.
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The crude product is purified by flash column chromatography (silica gel, ethyl

acetate/hexanes gradient) to yield the chiral epoxide.

Protocol 3: Fragment Coupling via Amide Bond
Formation
This protocol describes the coupling of the aziridino[1,2-a]pyrrolidine core with the epoxy-amide

fragment.

To a solution of the carboxylic acid-functionalized epoxy-amide fragment (1.0 eq) in

dichloromethane (0.1 M) is added the amine-functionalized aziridino[1,2-a]pyrrolidine

fragment (1.1 eq).

Diisopropylethylamine (3.0 eq) is added, followed by BOP reagent (1.2 eq).

The reaction mixture is stirred at room temperature for 6 hours.

The reaction is diluted with dichloromethane and washed sequentially with 1 M HCl,

saturated aqueous sodium bicarbonate, and brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced

pressure.

The residue is purified by flash column chromatography (silica gel,

methanol/dichloromethane gradient) to afford the coupled product.

Mandatory Visualization
The following diagrams illustrate the overall synthetic strategy and key transformations in the

total synthesis of azinomycin B.
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Caption: Convergent total synthesis strategy for azinomycin B.
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Caption: Key steps in the synthesis of the aziridino[1,2-a]pyrrolidine core.
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Caption: Synthesis of the chiral epoxy-amide fragment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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